molecular formula C9H19ClN2O2 B1527831 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride CAS No. 1220033-45-3

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride

Cat. No.: B1527831
CAS No.: 1220033-45-3
M. Wt: 222.71 g/mol
InChI Key: VBWFNRUBADAVMA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a piperidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1-piperidine with 2-amino-2-methylpropanone in the presence of hydrochloric acid to form the desired hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate biochemical pathways and physiological processes, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
  • 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

Uniqueness

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride is unique due to its specific structural features, such as the presence of a methyl group at the 2-position

Properties

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWFNRUBADAVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-45-3
Record name 1-Propanone, 2-amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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